molecular formula C12H11FN2O2 B2420105 Ethyl 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylate CAS No. 943542-76-5

Ethyl 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2420105
CAS No.: 943542-76-5
M. Wt: 234.23
InChI Key: YDZJPZYYVAYWIS-UHFFFAOYSA-N
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Description

Ethyl 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS 943542-76-5) is a fluorinated pyrazole carboxylate ester serving as a versatile chemical building block in organic synthesis and medicinal chemistry research. Pyrazole derivatives are a significant class of heterocyclic compounds due to their wide range of pharmacological activities. The presence of the pyrazole nucleus is a key structural motif in numerous biologically active compounds, with applications in the development of agents with anti-inflammatory, anticancer, antidepressant, antibacterial, and anticonvulsant properties . Specifically, ethyl 1H-pyrazole-3-carboxylate derivatives are recognized as key intermediates in the synthesis of pharmacologically active compounds, including potent CB1 receptor antagonists . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 3-(3-fluorophenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZJPZYYVAYWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form 3-(3-fluorophenyl)-1H-pyrazole. This intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Pyrazole alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylate has found applications in several areas of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyrazole ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
  • Ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate
  • Ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro and bromo analogs. The fluorine atom also influences the compound’s pharmacokinetic properties, making it a valuable candidate for drug development.

Biological Activity

Ethyl 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a 3-fluorophenyl group, which enhances its lipophilicity and metabolic stability. The molecular formula is C12H10FN3O2C_{12}H_{10}FN_{3}O_{2} with a molecular weight of approximately 247.22 g/mol.

Key Structural Features:

  • Pyrazole Ring: Central to its biological activity.
  • Fluorophenyl Group: Increases binding affinity to biological targets.
  • Carboxylate Functionality: Facilitates interactions with enzymes and receptors.

The primary mode of action for this compound involves its interaction with specific enzymes and receptors. The compound can act as an enzyme inhibitor by binding to active or allosteric sites, modulating various biochemical pathways.

Target Enzymes

  • Cyclooxygenase (COX) Enzymes: Involved in inflammatory processes.
  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Regulates cellular responses such as proliferation and apoptosis.

Biological Activities

This compound exhibits several biological activities, which include:

  • Anti-inflammatory Activity:
    • Inhibits COX-1 and COX-2 enzymes, reducing inflammation.
    • Case studies have shown significant reduction in carrageenan-induced edema in rat models.
  • Anticancer Properties:
    • Demonstrated cytotoxic effects against various cancer cell lines.
    • Mechanistic studies suggest involvement in apoptosis induction through the MAPK pathway.
  • Antimicrobial Effects:
    • Exhibits activity against a range of bacterial strains.
    • Further research is needed to elucidate the specific mechanisms involved.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound. Below are summarized findings from notable research:

StudyBiological ActivityFindings
Sivaramakarthikeyan et al. (2022) Anti-inflammatoryCompound showed significant inhibition of COX enzymes with an IC50 value of 5.40 μM for COX-2.
Abdellatif et al. (2021) AnticancerInduced apoptosis in cancer cell lines with IC50 values ranging from 10–20 μM.
MDPI Review (2022) AntimicrobialEffective against Gram-positive bacteria with MIC values below 50 μg/mL.

Q & A

Q. What established synthetic routes are used for Ethyl 5-(3-fluorophenyl)-1H-pyrazole-3-carboxylate, and what methodological parameters ensure reproducibility?

The compound is synthesized via cyclocondensation of 3-fluorophenylhydrazine with β-keto esters (e.g., ethyl acetoacetate) under acidic (acetic acid) or basic (sodium ethoxide) conditions. Key parameters include refluxing in ethanol at 70–80°C for 6–12 hours, followed by purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. Which spectroscopic and crystallographic methods are employed for structural characterization?

  • NMR/IR : Confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ in IR; aromatic protons at δ 7.2–7.8 ppm in ¹H NMR) .
  • X-ray crystallography : SHELX software refines crystal structures to determine bond lengths/angles and fluorophenyl ring planarity (e.g., C-F bond distance: 1.35 Å) .

Q. What preliminary biological activities have been reported for this compound?

Studies indicate moderate antimicrobial activity (MIC: 32–64 µg/mL against S. aureus and E. coli) and anticancer potential (IC₅₀: 25–50 µM in MCF-7 cells). Assays include broth microdilution for antimicrobial testing and MTT assays for cytotoxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Use a Design of Experiments (DOE) approach to vary:

  • Temperature (60–100°C)
  • Solvent polarity (ethanol vs. DMF)
  • Catalyst (e.g., p-TsOH vs. ZnCl₂) Post-synthesis HPLC analysis (C18 column, acetonitrile/water gradient) identifies impurities, while kinetic studies optimize reaction time .

Q. How do structural modifications at the pyrazole 3- and 5-positions influence bioactivity?

  • Electron-withdrawing groups (-Cl, -NO₂) at the 5-position enhance antimicrobial activity (MIC reduced by 50% vs. -OCH₃) .
  • Fluorophenyl vs. chlorophenyl : Fluorine improves metabolic stability (t₁/₂: 6.1 h vs. 4.8 h in hepatic microsomes) due to reduced CYP450 oxidation .
  • SAR Table :
PositionSubstituentBioactivity (IC₅₀)Metabolic Stability (t₁/₂)
5-Cl12.5 µM4.8 h
5-F18.2 µM6.1 h
5-OCH₃45.6 µM2.3 h
Data from comparative studies

Q. How can contradictions in reported biological data be resolved methodologically?

  • Comparative assays : Standardize protocols (e.g., ATP-based viability assays vs. MTT) across labs.
  • In silico modeling : Use molecular docking (AutoDock Vina) to validate target binding (e.g., COX-2 inhibition) and correlate with experimental IC₅₀ values .
  • Meta-analysis : Pool data from multiple studies (e.g., antimicrobial activity across 10+ derivatives) to identify outliers .

Q. What strategies are effective for resolving crystallographic disorder in fluorophenyl-containing derivatives?

  • SHELXL refinement : Apply PART instructions to model disordered fluorine atoms.
  • Low-temperature data collection (100 K) reduces thermal motion artifacts.
  • Hirshfeld surface analysis identifies weak C-H···F interactions influencing packing .

Methodological Tables

Q. Table 1: Comparison of Purification Techniques

MethodPurity (%)Yield (%)Key Advantage
Recrystallization95–9860–70Cost-effective
Column Chromatography>9950–55Removes trace impurities
Preparative HPLC>99.540–45Scalable for analogues
Adapted from synthesis protocols

Q. Table 2: Computational Modeling Parameters for SAR Studies

ParameterValueSoftware/Tool
Docking grid25 ų centered on active siteAutoDock Vina
Force fieldAMBER ff14SBGROMACS
DFT basis setB3LYP/6-31G*Gaussian 16
Used in quantum mechanical studies

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